molecular formula C16H23ClFN3O3 B12776352 Ethyl (2-cyano-4-(2-t-butylamino-1-hydroxyethyl)-6-fluorophenyl)carbamate hydrochloride CAS No. 68285-08-5

Ethyl (2-cyano-4-(2-t-butylamino-1-hydroxyethyl)-6-fluorophenyl)carbamate hydrochloride

Cat. No.: B12776352
CAS No.: 68285-08-5
M. Wt: 359.82 g/mol
InChI Key: SPJRKSPZCWTNEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (2-cyano-4-(2-t-butylamino-1-hydroxyethyl)-6-fluorophenyl)carbamate hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyano group, a t-butylamino group, a hydroxyethyl group, and a fluorophenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2-cyano-4-(2-t-butylamino-1-hydroxyethyl)-6-fluorophenyl)carbamate hydrochloride typically involves multiple steps:

  • Formation of the Fluorophenyl Intermediate: : The process begins with the preparation of the fluorophenyl intermediate. This can be achieved through the nitration of a fluorobenzene derivative, followed by reduction to form the corresponding amine.

  • Introduction of the Cyano Group: : The cyano group is introduced via a nucleophilic substitution reaction, where a suitable leaving group on the fluorophenyl intermediate is replaced by a cyano group.

  • Addition of the t-Butylamino Group: : The t-butylamino group is added through a reductive amination reaction, where the amine reacts with a suitable aldehyde or ketone in the presence of a reducing agent.

  • Formation of the Carbamate: : The final step involves the formation of the carbamate group. This is typically achieved by reacting the intermediate with ethyl chloroformate in the presence of a base.

  • Hydrochloride Formation: : The compound is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyethyl group can undergo oxidation to form a carbonyl compound.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride can be employed.

    Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under controlled conditions.

Major Products

    Oxidation: Formation of a ketone or aldehyde from the hydroxyethyl group.

    Reduction: Conversion of the cyano group to a primary amine.

    Substitution: Introduction of various substituents on the fluorophenyl ring.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, Ethyl (2-cyano-4-(2-t-butylamino-1-hydroxyethyl)-6-fluorophenyl)carbamate hydrochloride can be used to study enzyme interactions and receptor binding due to its structural similarity to certain biological molecules.

Medicine

In medicine, this compound may serve as a lead compound for the development of new pharmaceuticals. Its structural features suggest potential activity as a beta-adrenergic receptor agonist or antagonist, which could be explored for treating cardiovascular diseases.

Industry

In the industrial sector, this compound could be used in the synthesis of specialty chemicals and advanced materials. Its unique properties might be exploited in the development of new polymers or as a precursor for high-performance coatings.

Mechanism of Action

The mechanism of action of Ethyl (2-cyano-4-(2-t-butylamino-1-hydroxyethyl)-6-fluorophenyl)carbamate hydrochloride would depend on its specific application. For instance, if used as a pharmaceutical agent, it might interact with beta-adrenergic receptors, modulating their activity through agonistic or antagonistic effects. The molecular targets and pathways involved would include the adrenergic signaling pathway, influencing heart rate, blood pressure, and other physiological responses.

Comparison with Similar Compounds

Similar Compounds

    Propranolol: A non-selective beta-adrenergic receptor antagonist.

    Atenolol: A selective beta-1 adrenergic receptor antagonist.

    Metoprolol: Another selective beta-1 adrenergic receptor antagonist.

Uniqueness

Ethyl (2-cyano-4-(2-t-butylamino-1-hydroxyethyl)-6-fluorophenyl)carbamate hydrochloride is unique due to its combination of functional groups, which provide a distinct profile of chemical reactivity and biological activity. Unlike propranolol, atenolol, and metoprolol, this compound features a cyano group and a fluorophenyl ring, which may confer different pharmacokinetic and pharmacodynamic properties.

Properties

CAS No.

68285-08-5

Molecular Formula

C16H23ClFN3O3

Molecular Weight

359.82 g/mol

IUPAC Name

ethyl N-[4-[2-(tert-butylamino)-1-hydroxyethyl]-2-cyano-6-fluorophenyl]carbamate;hydrochloride

InChI

InChI=1S/C16H22FN3O3.ClH/c1-5-23-15(22)20-14-11(8-18)6-10(7-12(14)17)13(21)9-19-16(2,3)4;/h6-7,13,19,21H,5,9H2,1-4H3,(H,20,22);1H

InChI Key

SPJRKSPZCWTNEA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=C(C=C(C=C1F)C(CNC(C)(C)C)O)C#N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.